Cas no 295-40-9 (1,4,8,11-Tetraoxacyclotetradecane)
1,4,8,11-Tetraoxacyclotetradecane Chemical and Physical Properties
Names and Identifiers
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- 1,4,8,11-Tetraoxacyclotetradecane
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- Inchi: 1S/C10H20O4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2
- InChI Key: PVDDBYSFGBWICV-UHFFFAOYSA-N
- SMILES: O1CCOCCCOCCOCCC1
1,4,8,11-Tetraoxacyclotetradecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T294895-5mg |
1,4,8,11-Tetraoxacyclotetradecane |
295-40-9 | 5mg |
$253.00 | 2023-05-17 | ||
| TRC | T294895-25mg |
1,4,8,11-Tetraoxacyclotetradecane |
295-40-9 | 25mg |
$1097.00 | 2023-05-17 | ||
| TRC | T294895-50mg |
1,4,8,11-Tetraoxacyclotetradecane |
295-40-9 | 50mg |
$1918.00 | 2023-05-17 | ||
| TRC | T294895-100mg |
1,4,8,11-Tetraoxacyclotetradecane |
295-40-9 | 100mg |
$ 3000.00 | 2023-09-06 |
1,4,8,11-Tetraoxacyclotetradecane Related Literature
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1. Synthesis and selectivity for lithium of lipophilic 14-crown-4 derivatives bearing bulky substituents or an additional binding site in the side armKeiichi Kimura,Hideki Yano,Sadaya Kitazawa,Toshiyuki Shono J. Chem. Soc. Perkin Trans. 2 1986 1945
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2. Lithium selective ionophores based on pendant arm substituted crown ethersStephen Faulkner,Ritu Kataky,David Parker,Andrew Teasdale J. Chem. Soc. Perkin Trans. 2 1995 1761
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3. Comparative study of mono- and di-substituted 14-crown-4 derivatives as lithium ionophoresRitu Kataky,Patrick E. Nicholson,David Parker J. Chem. Soc. Perkin Trans. 2 1990 321
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4. The nature of Ru–NO bonds in ruthenium tetraazamacrocycle nitrosyl complexes—a computational studyGiovanni Finoto Caramori,André Guilherme Kunitz,Karla Furtado Andriani,Fábio Gorzoni Doro,Gernot Frenking,Elia Tfouni Dalton Trans. 2012 41 7327
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You Ra Kang,Kyoung Moon Lee,Hakhyun Nam,Geun Sig Cha,Sung Ouk Jung,Jae Sang Kim Analyst 1997 122 1445
Additional information on 1,4,8,11-Tetraoxacyclotetradecane
Professional Introduction to 1,4,8,11-Tetraoxacyclotetradecane (CAS No. 295-40-9)
1,4,8,11-Tetraoxacyclotetradecane, with the chemical formula C₇H₁₄O₇, is a macrocyclic compound belonging to the class of crown ethers. This well-studied macrocycle has garnered significant attention in the field of supramolecular chemistry and pharmaceutical research due to its unique structural properties and versatile applications. As a member of the tetraoxacyclane family, it exhibits remarkable ability to complex with certain metal ions and organic cations, making it a valuable tool in catalysis, material science, and drug design.
The compound’s structure consists of a cyclic arrangement of four ether oxygen atoms separated by carbon atoms, forming a stable 14-membered ring. This architecture allows for selective binding interactions with specific guests, such as alkali metals (e.g., Na⁺, K⁺) and other cations like NH₄⁺. The high affinity and selectivity of 1,4,8,11-Tetraoxacyclotetradecane make it an excellent candidate for applications in chemical sensing and separation processes.
In recent years, advancements in medicinal chemistry have highlighted the potential of this macrocycle as a pharmacophore. Its ability to form stable complexes with biologically relevant ions has been explored in the development of novel therapeutic agents. For instance, studies have demonstrated that derivatives of 1,4,8,11-Tetraoxacyclotetradecane can modulate ion channels and transporters in biological membranes, offering insights into potential treatments for neurological disorders and cardiovascular diseases.
One particularly intriguing application lies in its use as a ligand in coordination chemistry. Researchers have leveraged the binding properties of this compound to design efficient catalysts for organic transformations. Notably, complexes formed between 1,4,8,11-Tetraoxacyclotetradecane and transition metals such as Cu²⁺ or Zn²⁺ have shown promise in facilitating cross-coupling reactions and oxidation processes under mild conditions. These findings align with the growing trend toward sustainable chemistry practices that emphasize atom economy and reduced environmental impact.
The synthesis of 1,4,8,11-Tetraoxacyclotetradecane typically involves multi-step organic reactions starting from readily available precursors. Modern synthetic methodologies have improved yield and purity significantly compared to earlier approaches. Techniques such as ring-closing metathesis (RCM) or cyclization reactions are commonly employed to construct the macrocyclic framework efficiently. The scalability of these synthetic routes has enabled broader access for industrial and academic applications.
From a material science perspective, 1,4,8,11-Tetraoxacyclotetradecane has been incorporated into various functional materials. Its incorporation into polymers or nanoparticles enhances their selective permeability properties, making them suitable for use in gas separation membranes or drug delivery systems. These innovations underscore the compound’s versatility beyond traditional chemical applications.
Recent computational studies have further elucidated the mechanistic aspects of 1,4,8,11-Tetraoxacyclotetradecane’s interactions with its guests. Molecular dynamics simulations have revealed how subtle conformational changes within the macrocycle facilitate or hinder binding events. Such insights are crucial for designing modified derivatives with enhanced binding affinities or selectivities tailored to specific applications.
The pharmaceutical industry continues to explore 1,4,8,11-Tetraoxacyclotetradecane as a scaffold for drug development. Its ability to form stable complexes with biologically active molecules suggests potential applications in targeted drug delivery systems where controlled release is essential. Additionally, researchers are investigating its role in modulating enzyme activity by sequestering metal cofactors involved in metabolic pathways.
In conclusion,1 ,4 ,8 ,11 - Tetraoxacyclotetradecane ( CAS No . 295 -40 -9) remains a cornerstone molecule in supramolecular chemistry with far-reaching implications across multiple disciplines . Its unique structural features , coupled with ongoing advancements in synthetic methodologies and computational modeling , ensure that this compound will continue to be at the forefront of innovation . Whether used as a ligand , catalyst , or building block for functional materials , its versatility underscores its enduring significance .
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